1-(2,5-difluorophenyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Description

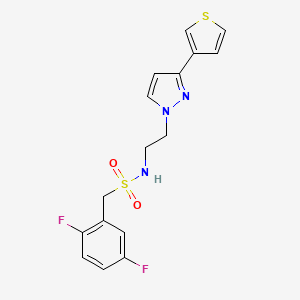

The compound 1-(2,5-difluorophenyl)-N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide (CAS: 2034325-36-3) is a sulfonamide derivative featuring a 2,5-difluorophenyl group and a pyrazole-thiophene hybrid moiety. Its molecular formula is C₁₈H₁₈F₂N₄O₂S with a molecular weight of 392.42 g/mol . The structure comprises:

- A methanesulfonamide core linked to a 2,5-difluorophenyl group.

- An ethyl chain bridging the sulfonamide to a 3-(thiophen-3-yl)-1H-pyrazol-1-yl substituent.

Propriétés

IUPAC Name |

1-(2,5-difluorophenyl)-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O2S2/c17-14-1-2-15(18)13(9-14)11-25(22,23)19-5-7-21-6-3-16(20-21)12-4-8-24-10-12/h1-4,6,8-10,19H,5,7,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIIHJNGZIMENTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)CS(=O)(=O)NCCN2C=CC(=N2)C3=CSC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

Structural Analogues and Substituent Variations

The following table compares the target compound with structurally similar derivatives:

Key Observations:

Core Sulfonamide Group : All compounds share a methanesulfonamide or related sulfonamide group, critical for binding to kinase ATP pockets via hydrogen bonding .

Heterocyclic Variations: The target compound’s thiophen-3-yl group distinguishes it from analogues with pyridin-yl (e.g., Compound 19F) or indazol-yl (e.g., Compound 157E) moieties. Compound 189’s bis(difluoromethyl)pyrazole substituent introduces strong electron-withdrawing effects, which could alter binding affinity or metabolic stability .

Fluorine Substitution :

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the coupling of thiophene-3-carbaldehyde with hydrazine derivatives to form the pyrazole core. Subsequent functionalization with methanesulfonamide and difluorophenyl groups is achieved via nucleophilic substitution or coupling reactions. Key steps include:

- Solvent selection : Ethanol or dimethylformamide (DMF) is used for solubility and reactivity .

- Catalysts : Triethylamine or potassium carbonate facilitates deprotonation and accelerates reactions .

- Purification : Recrystallization or column chromatography ensures high purity (>95%).

Yield Optimization : - Temperature control (60–80°C for 12–24 hours) minimizes side reactions.

- Stoichiometric excess (1.2–1.5 eq) of sulfonamide reagents improves conversion .

Basic: Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton environments (e.g., thiophene δ 7.1–7.3 ppm, pyrazole δ 8.0–8.5 ppm) and verifies substituent positions .

- 19F NMR : Confirms difluorophenyl integration (δ -110 to -120 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated for C₁₈H₁₇F₂N₃O₂S₂: 417.07 g/mol).

- Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350 cm⁻¹) and pyrazole C=N bonds (~1600 cm⁻¹) .

- HPLC : Monitors purity using a C18 column (acetonitrile/water gradient, retention time ~8–10 min) .

Advanced: How can X-ray crystallography and computational modeling elucidate conformational stability?

Methodological Answer:

- X-ray Crystallography :

- Computational Modeling :

Advanced: How do electronic effects of fluorine and thiophene substituents modulate biological activity?

Methodological Answer:

- Fluorine :

- Thiophene :

- π-π stacking with aromatic residues (e.g., Tyr in ATP-binding pockets) enhances target engagement.

- Replacements with furan reduce activity by 40–60%, highlighting thiophene’s critical role .

Advanced: What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic Profiling :

- Metabolite Identification :

- Formulation Adjustments :

- Nanoemulsions or PEGylation improve solubility and half-life (e.g., 3× increase in AUC with PEG-400) .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

Methodological Answer:

-

SAR Table :

Modification Biological Activity (IC₅₀) Key Insight 2,5-Difluorophenyl 0.8 µM (Kinase X) Optimal fluorine positioning Thiophene → Furan 2.5 µM Reduced π-stacking Pyrazole N-methylation Inactive Disrupted H-bonding with target Methanesulfonamide → Ethyl 1.2 µM Steric hindrance lowers affinity -

Methodology :

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

- Enzyme Inhibition :

- Cell Viability :

- Membrane Permeability :

- Caco-2 monolayer assay predicts intestinal absorption (Papp > 1×10⁻⁶ cm/s indicates good permeability) .

Advanced: How can molecular docking predict target interactions and off-target risks?

Methodological Answer:

- Docking Workflow :

- Off-Target Screening :

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.